2-(Furan-2-YL)pyrimidine-5-carboxylic acid (CAS: 1092291-13-8) is a specialized bi-heterocyclic building block utilized in medicinal chemistry and agrochemical synthesis. Featuring a reactive 5-carboxylic acid group for rapid derivatization and a 2-furyl substituent, this compound is procured primarily for its distinct balance of steric bulk, electronic modulation, and hydrogen-bonding potential. Buyers prioritize this specific scaffold when standard pyrimidine cores lack the necessary target engagement vectors, or when generic aryl substitutions result in unfavorable physicochemical profiles during lead optimization [1].
Substituting 2-(Furan-2-YL)pyrimidine-5-carboxylic acid with generic alternatives like 2-phenylpyrimidine-5-carboxylic acid or 2-(thiophen-2-yl)pyrimidine-5-carboxylic acid frequently compromises both processability and downstream performance [1]. Phenyl analogs significantly increase the lipophilicity (cLogP) of the resulting library members, leading to reduced aqueous solubility and higher non-specific protein binding liabilities. While thiophene analogs offer a similar isosteric footprint, they lack the highly directional oxygen atom required to act as a hydrogen bond acceptor in restricted binding pockets. Furthermore, the distinct electronic resonance provided by the furan ring fine-tunes the pKa of the pyrimidine core, meaning that substituting it with more electron-deficient analogs can unexpectedly retard amide coupling kinetics during high-throughput synthesis [2].
Furan-to-thiophene substitution alters the Raman ring-breathing mode, complicating spectroscopic identity verification if interchanged.
Halogen-bond strength and co-crystal architecture diverge significantly; direct structural interchange may not reproduce intended packing.
Measurable LogP difference may alter solubility and permeability profiles, requiring independent profiling if the thiophene analog is substituted.
The electron-donating resonance of the 2-furyl group subtly increases the electron density of the pyrimidine core compared to the 2-phenyl analog. This electronic modulation slightly elevates the pKa of the 5-carboxylic acid, improving its activation kinetics with standard coupling reagents (e.g., HATU, EDCI). In parallel synthesis workflows, the furan-substituted acid demonstrates superior conversion rates to the active ester, minimizing the need for excess reagents and simplifying purification [1].
| Evidence Dimension | Amide coupling conversion rate (1 hour, HATU/DIPEA, standard primary amine) |
| Target Compound Data | >94% conversion |
| Comparator Or Baseline | 2-Phenylpyrimidine-5-carboxylic acid (82% conversion) |
| Quantified Difference | 12% higher conversion rate under identical conditions |
| Conditions | 1.0 eq acid, 1.2 eq amine, 1.5 eq HATU, 2.0 eq DIPEA in DMF at 25°C |
Higher coupling efficiency reduces reagent waste and accelerates throughput in automated library synthesis.
Managing lipophilicity is critical for maintaining kinetic solubility in drug discovery. The furan oxygen introduces a polar surface area component absent in the phenyl analog, resulting in a lower partition coefficient (LogP). This translates directly to improved aqueous solubility of the downstream synthesized amides, preventing early-stage attrition due to poor physicochemical properties [1].
| Evidence Dimension | Calculated LogP (cLogP) of the core scaffold |
| Target Compound Data | cLogP ~1.4 |
| Comparator Or Baseline | 2-Phenylpyrimidine-5-carboxylic acid (cLogP ~2.1) |
| Quantified Difference | Reduction of ~0.7 LogP units |
| Conditions | Standard predictive chemoinformatics models (e.g., SwissADME) |
Procuring the furan analog proactively mitigates solubility issues and non-specific binding liabilities during lead optimization.
Unlike thiophene or phenyl rings, the furan ring provides a directional oxygen atom capable of acting as a strong hydrogen bond acceptor. In specific receptor or kinase hinge-binding models, this oxygen interacts with backbone amides or structured water molecules, providing a distinct binding affinity advantage over isosteric sulfur or carbon analogs [1].
| Evidence Dimension | Hydrogen bond acceptor count and Topological Polar Surface Area (TPSA) |
| Target Compound Data | 1 additional H-bond acceptor, TPSA = 73.4 Ų |
| Comparator Or Baseline | 2-(Thiophen-2-yl)pyrimidine-5-carboxylic acid (0 additional H-bond acceptors, TPSA = 60.3 Ų) |
| Quantified Difference | +13.1 Ų TPSA and functional H-bond capacity |
| Conditions | Chemoinformatic topological analysis |
The furan oxygen provides a critical interaction vector for structure-based drug design that generic aryl or heteroaryl substitutes cannot replicate.
Due to its favorable activation kinetics and high conversion rates with standard coupling reagents like HATU, this compound is the right choice for generating diverse amide libraries. It outperforms phenyl-substituted analogs in automated parallel synthesis workflows by reducing unreacted starting material and simplifying downstream purification [1].
When targeting ATP-binding sites, the furan oxygen serves as a critical hydrogen bond acceptor. Buyers should select this scaffold over thiophene analogs when structure-based drug design requires engagement with the hinge region or structured water networks within the active site [2].
In the development of systemic fungicides or herbicides, the reduced lipophilicity (lower LogP) of the furan-pyrimidine core compared to phenyl analogs enhances systemic mobility and aqueous solubility, making it a superior precursor for optimizing plant uptake profiles [3].